molecular formula C16H16N2O6S B2669546 N,N-bis(2-hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide CAS No. 670266-76-9

N,N-bis(2-hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide

Cat. No.: B2669546
CAS No.: 670266-76-9
M. Wt: 364.37
InChI Key: YPIFVVRIPWBSRM-UHFFFAOYSA-N
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Description

N,N-bis(2-hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of phthalic anhydride with 2-aminoethanol to form an intermediate, which is then further reacted with sulfonamide derivatives under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality. Industrial production also emphasizes safety and environmental considerations, ensuring that the processes are sustainable and comply with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or other reduced forms.

    Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and pH playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce hydroxylated derivatives. Substitution reactions can lead to a wide range of new compounds with modified functional groups.

Scientific Research Applications

N,N-bis(2-hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various purposes.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-bis(2-hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide involves its interaction with molecular targets through its functional groups. The sulfonamide group can form hydrogen bonds and interact with enzymes or receptors, while the hydroxyethyl groups can participate in various biochemical reactions. The dioxo groups contribute to the compound’s reactivity, enabling it to undergo redox reactions and interact with other molecules in complex pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(2-hydroxyethyl)dodecanamide: Similar in having hydroxyethyl groups but differs in the aliphatic chain length and absence of dioxo and sulfonamide groups.

    N,N-bis(2-hydroxyethyl)oleamide: Contains hydroxyethyl groups and an oleamide structure, lacking the aromatic and sulfonamide components.

Uniqueness

N,N-bis(2-hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide is unique due to its combination of aromatic, dioxo, and sulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these functional groups play a critical role.

Properties

IUPAC Name

N,N-bis(2-hydroxyethyl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6S/c19-6-4-18(5-7-20)25(23,24)11-8-10-2-1-3-12-14(10)13(9-11)16(22)17-15(12)21/h1-3,8-9,19-20H,4-7H2,(H,17,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIFVVRIPWBSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)NC3=O)S(=O)(=O)N(CCO)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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